

Comparative Analysis of 4-Bromophenylacetone Derivatives: Synthesis, Characterization, and Biological Activity

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Compound of Interest

Compound Name: **4-Bromophenylacetone**

Cat. No.: **B042570**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **4-Bromophenylacetone** derivatives, focusing on their synthesis, spectroscopic characterization, and potential biological activities. While direct comparative studies on a wide range of **4-Bromophenylacetone** derivatives are limited in publicly available literature, this guide collates data from studies on closely related compounds, primarily chalcones derived from the common precursor, 4-bromoacetophenone. This information is intended to serve as a valuable resource for researchers interested in the structure-activity relationships of this class of compounds.

Physicochemical and Spectroscopic Characterization

The following tables summarize the key physicochemical and spectroscopic data for **4-Bromophenylacetone** and its representative derivatives. The data has been compiled from various sources to facilitate a comparative analysis.

Table 1: Physicochemical Properties of **4-Bromophenylacetone** and a Chalcone Derivative

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
4-Bromophenylacetone	C ₉ H ₉ BrO	213.07	116-119
(E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one	C ₁₉ H ₁₉ BrO	343.26	109.8[1]

Table 2: Comparative ¹H-NMR Spectral Data (CDCl₃, δ ppm)

Compound	Aromatic Protons	α,β-Unsaturated Protons	Aliphatic Protons
4-Bromophenylacetate (Methyl Ester)	7.44 (d, 2H), 7.15 (d, 2H)	-	3.68 (s, 3H, OCH ₃), 3.57 (s, 2H, CH ₂)
(E)-1-(4-Bromophenyl)-3-phenyl-2-propen-1-one	7.88 (d, 2H), 7.81 (d, 1H), 7.64 (d, 2H), 7.47 (d, 1H), 7.42 (m, 3H)	7.81 (d, J=15.6 Hz), 7.47 (d, J=15.6 Hz)	-
3-(4-methoxyphenyl)-1-(4-bromophenyl)-2-propen-1-one	7.85 (d, 2H), 7.87 (d, 2H), 6.92 (d, 2H), 6.94 (d, 2H)	7.58 (d, J=16 Hz), 7.61 (d, J=16 Hz)	3.84 (s, 3H, OCH ₃)

Table 3: Key IR and Mass Spectral Data

Compound	IR (cm ⁻¹)	Mass Spectrum (m/z)
4-Bromophenylacetone	Not readily available	M ⁺ at 212/214 (due to Br isotopes)
3-(4-methoxyphenyl)-1-(4-bromophenyl)-2-propen-1-one	1658 (C=O), 1596, 1540 (C=C), 722 (C-Br)	318 (M ⁺)
(E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one[1]	Not specified	342.06 (M ⁺)

Comparative Biological Activity

While extensive biological data for a series of **4-Bromophenylacetone** derivatives is not readily available, studies on structurally similar brominated acetophenone derivatives have revealed significant anticancer activity. The following table summarizes the in vitro cytotoxicity of a series of brominated acetophenone derivatives against various human cancer cell lines. It is important to note that these are not direct derivatives of **4-bromophenylacetone**, but their shared structural motifs provide valuable insights into the potential bioactivity of this class of compounds.

Table 4: In Vitro Anticancer Activity of Brominated Acetophenone Derivatives (IC₅₀ in µg/mL)[2]

Compound ID	HeLa (Cervical)	MCF7 (Breast)	A549 (Alveolar)	Caco2 (Colorectal)	PC3 (Prostate)
5c	< 10	< 10	11.80 ± 0.89	18.40 ± 4.70	< 10
5d	> 100	> 100	> 100	> 100	> 100
5e	> 100	> 100	> 100	> 100	> 100

The results indicate that compound 5c exhibits remarkable cytotoxicity against all tested cancer cell lines, with particularly high potency against HeLa, MCF7, and PC3 cells.[2] In contrast, derivatives 5d and 5e showed significantly lower activity.[2] This suggests that the specific substitutions on the acetophenone scaffold play a crucial role in determining the cytotoxic potential.

Experimental Protocols

General Synthesis of Chalcone Derivatives from 4-Bromoacetophenone

A common and effective method for the synthesis of chalcone derivatives is the Claisen-Schmidt condensation.[\[1\]](#)

Procedure:

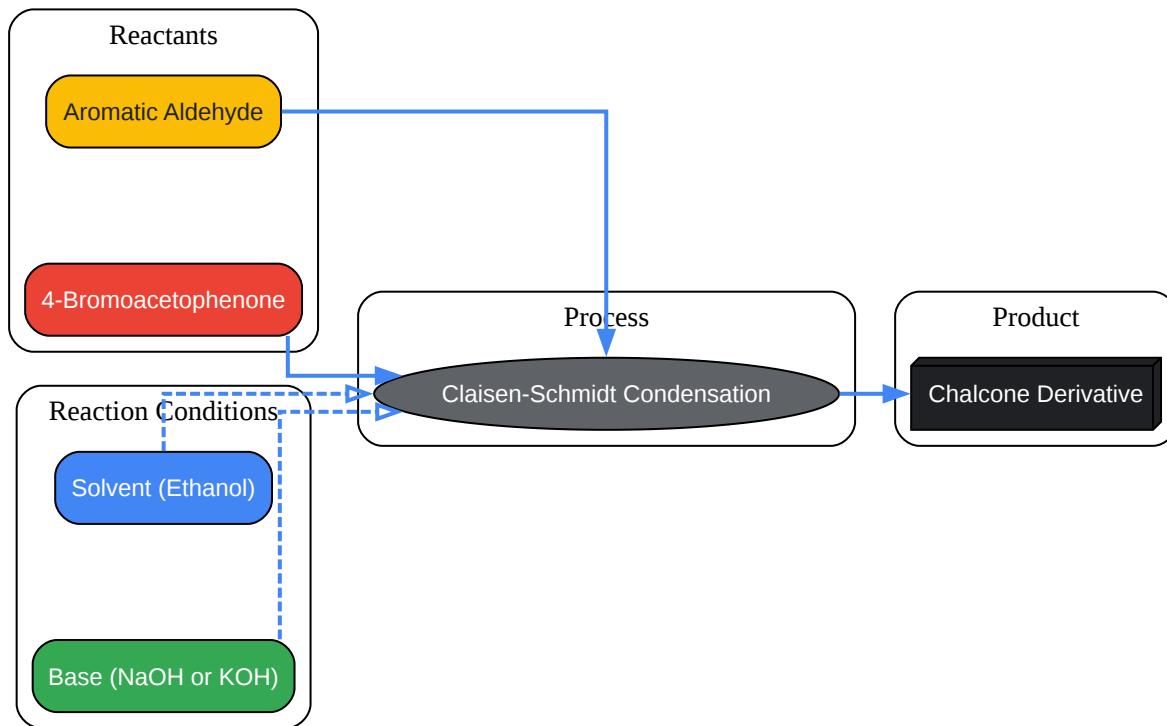
- Equimolar quantities of 4-bromoacetophenone and a substituted aromatic aldehyde are dissolved in ethanol.
- An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, is added dropwise to the stirred reaction mixture at room temperature.
- The reaction is stirred for a specified period (e.g., 30 minutes to several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[\[1\]](#)
- The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) as the solvent and tetramethylsilane (TMS) as the internal standard.
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.
- Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) source.

Visualizations

Synthesis Workflow for Chalcone Derivatives

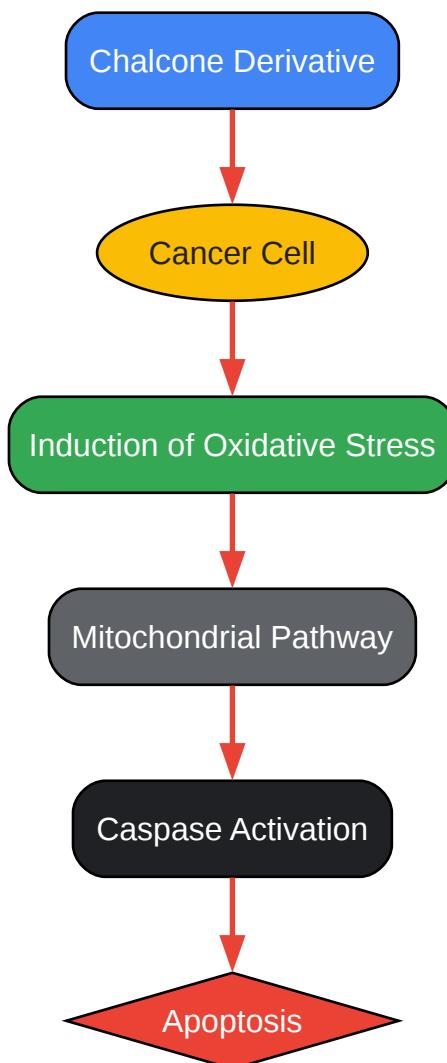


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Caption: General workflow for the synthesis of chalcone derivatives.

Putative Anticancer Mechanism of Action

While the precise signaling pathways for many **4-Bromophenylacetone** derivatives are not fully elucidated, chalcones, in general, are known to induce apoptosis in cancer cells through various mechanisms.



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Caption: A simplified putative signaling pathway for chalcone-induced apoptosis.

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References

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